molecular formula C9H8N2 B8786127 4-(N-Pyrrolyl)pyridine

4-(N-Pyrrolyl)pyridine

Cat. No. B8786127
M. Wt: 144.17 g/mol
InChI Key: JJKFPCYYCXXLKP-UHFFFAOYSA-N
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Patent
US03980089

Procedure details

A 1-liter 3-neck flask equipped with stirrer, condenser, heating mantle, addition funnel and thermometer is charged with 47 g (0.5 mole) of 4-aminopyridine and 66 g (0.5 mole) of 2,5-dimethoxytetrahydrofuran. These materials are mixed together and 210 ml of glacial acetic acid is added dropwise with stirring over ten minutes while maintaining the temperature at less than 20°C.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.CO[CH:10]1[CH2:14][CH2:13][CH:12](OC)O1>C(O)(=O)C>[N:5]1[CH:6]=[CH:7][C:2]([N:1]2[CH:10]=[CH:14][CH:13]=[CH:12]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
66 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Two
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter 3-neck flask equipped with stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
mantle, addition funnel and thermometer
ADDITION
Type
ADDITION
Details
These materials are mixed together
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at less than 20°C.

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.